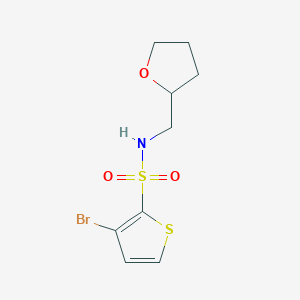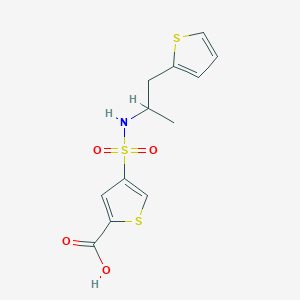
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that contains a thiophene ring and a bromine atom. This compound has been synthesized using different methods and its mechanism of action and physiological effects have been studied. In
Wirkmechanismus
The mechanism of action of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and beta-lactamase. This inhibition is believed to be due to the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from carrying out its function. The antifungal and antibacterial activity of this compound is also believed to be due to its ability to disrupt the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide have been studied. This compound has been reported to exhibit low toxicity in vitro and in vivo. It has also been reported to have a moderate inhibitory effect on carbonic anhydrase and beta-lactamase enzymes. The antifungal and antibacterial activity of this compound has also been reported in several studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide in lab experiments include its low toxicity and its potential applications in the development of new drugs and materials. However, the limitations of using this compound include its limited solubility in water and its instability under certain conditions, which can affect its activity and properties.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide. One direction is to further explore its inhibitory activity against carbonic anhydrase and beta-lactamase enzymes, and to investigate its potential applications in the development of new drugs for the treatment of fungal and bacterial infections. Another direction is to study its potential applications in the development of new materials, including polymers and liquid crystals. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide has been reported in the literature using different methods. One method involves the reaction of 2-thiophenesulfonyl chloride with oxolane-2-carboxylic acid in the presence of triethylamine and triphenylphosphine to yield the desired product. Another method involves the reaction of 2-thiophenesulfonyl chloride with oxolane-2-methanol in the presence of triethylamine to yield the product. The synthesis of this compound can also be achieved using other methods, including the use of different reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide has potential applications in scientific research. This compound has been reported to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase and beta-lactamase. It has also been reported to exhibit antifungal and antibacterial activity. These properties make it a potential candidate for the development of new drugs for the treatment of fungal and bacterial infections. Additionally, this compound has been used in the development of new materials, including polymers and liquid crystals.
Eigenschaften
IUPAC Name |
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S2/c10-8-3-5-15-9(8)16(12,13)11-6-7-2-1-4-14-7/h3,5,7,11H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSEBXNKCXNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)

![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)
![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)

